molecular formula C9H12IN3O4 B1674142 5-Iodo-2'-deoxycytidine CAS No. 611-53-0

5-Iodo-2'-deoxycytidine

Cat. No. B1674142
CAS RN: 611-53-0
M. Wt: 353.11 g/mol
InChI Key: WEVJJMPVVFNAHZ-RRKCRQDMSA-N
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Description

5-Iodo-2’-deoxycytidine is a nucleoside analog . It is an iodinated analog of deoxycytidine and acts as an anti-viral agent . It is used in the construction of DNA oligomers to enable structural studies and photoactivated cross-linking .


Synthesis Analysis

5-Iodo-2’-deoxycytidine is used in the construction of DNA oligomers to enable structural studies and photoactivated cross-linking . It is also used in the synthesis of other modified nucleosides . The synthesis of three types of diphosphate analogues of 5-iodo-2’-deoxyuridine-5’-diphosphate has been reported .


Molecular Structure Analysis

The molecular formula of 5-Iodo-2’-deoxycytidine is C9H12IN3O4 . Its formal name is 2′-deoxy-5-iodo-cytidine . The molecular weight is 353.1 .


Chemical Reactions Analysis

5-Iodo-2’-deoxycytidine is an iodinated analog of deoxycytidine and acts as an anti-viral agent . It inhibits the growth of P815 mastocytoma cells .


Physical And Chemical Properties Analysis

5-Iodo-2’-deoxycytidine is a white to off-white powder . It is slightly soluble in water . The storage temperature is -20°C .

Safety And Hazards

5-Iodo-2’-deoxycytidine is harmful if swallowed . It is not suitable for human consumption or veterinary purposes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

5-Iodo-2’-deoxycytidine is used in the construction of DNA oligomers to enable structural studies and photoactivated cross-linking . It is also used in the synthesis of other modified nucleosides, such as 5-ethynylferrocenyl-2’-deoxycytidine used in semiconductor electrodes .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVJJMPVVFNAHZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209985
Record name Ibacitabine
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Molecular Weight

353.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2'-deoxycytidine

CAS RN

611-53-0
Record name Ibacitabine
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Record name 2'-deoxy-5-iodocytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2'-deoxycytidine
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5-Iodo-2'-deoxycytidine

Citations

For This Compound
541
Citations
P Calabresi, WA Creasey, WH Prusoff, AD Welch - Cancer Research, 1963 - AACR
… during course of therapy with 5-iodo-2'-deoxycytidine … (IUDR) derived from adminis tered 5-iodo-2'-deoxycytidine … manifestations observed after treatment with 5-iodo-2'-deoxycytidine …
Number of citations: 48 aacrjournals.org
JW Cramer, WH Prusoff, AD Welch, AC Sartorelli… - Biochemical …, 1962 - Elsevier
… The recent synthesis by Chang and Welch1 of 5-iodo-2’-deoxycytidine (ICDR), a compound that cannot be made by procedures employed successfully for 5-iodo-2’deoxyuridine (IUDR) …
Number of citations: 42 www.sciencedirect.com
WH Prusoff, MS Chen, PH Fischer, TS Lin… - Pharmacology & …, 1979 - Elsevier
… three modifications of thymidine:(1) 5-iodo-2'-deoxyuridine (IdUrd) in which an iodine atom replaces the methyl group of the pyrimidine moiety of thymidine;(2) 5-iodo-2'-deoxycytidine (…
Number of citations: 52 www.sciencedirect.com
PK Chang, AD Welch - Journal of Medicinal Chemistry, 1963 - ACS Publications
… 5-Iodo-2'-deoxycytidine (II) and 5,6-Dihydro-5,6-diiodo-2'-deoxyuridine (IV).—A mixture of … 5-Iodo-2 -deoxycytidine 5-Phosphate.—A mixture of deoxycytidine 5 -phosphate (307.2 mg., …
Number of citations: 81 pubs.acs.org
SL Müller, X Zhou, P Leonard… - … A European Journal, 2019 - Wiley Online Library
Silver‐mediated α‐dC–Ag + –β‐dC hybrid base pairs decorated with 5‐iodo‐ or 5‐octadiynyl residues are well accommodated in duplex DNA. A strong T m increase and favorable …
WA Creasey - Journal of Biological Chemistry, 1963 - Elsevier
Methods 5-Iododeoxycytidine, nonradioactive or labeled with 1125, was prepared by the method of Chang and Welch (16). 5-Iododeoxyuridine was supplied by the Cancer …
Number of citations: 85 www.sciencedirect.com
C Cremonesi, C Scarpini, R Bianchi… - Antiviral Chemistry …, 1994 - journals.sagepub.com
We evaluated the in vitro and in vivo antiviral activity of the deoxyribonucleoside analogue 5-iodo-2′-deoxycytidine (IDC) combined with the dihydrofolate reductase inhibitor …
Number of citations: 3 journals.sagepub.com
F Ghiassy, JN Low, HR Wilson - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
… Crystals were obtained by slow evaporation of an aqueous solution of 5-iodo-2'- deoxycytidine (Fig. 1). The intensities of 1712 unique reflexions in the range up to 20 = 55 were …
Number of citations: 8 scripts.iucr.org
L Fox, MJ Dobersen, S Greer - Antimicrobial Agents and …, 1983 - Am Soc Microbiol
The incorporation into DNA of 5-bromocytosine and 5-iodocytosine, derived from their respective administered deoxyribonucleoside analogs, has been demonstrated in studies with …
Number of citations: 32 journals.asm.org
TS Lin, WH Prusoff - Journal of Medicinal Chemistry, 1978 - ACS Publications
… Replacement of the 5'-hydroxyl of 5-iodo-2'-deoxycytidine (la) with either an azido (3a) or an amino group (4a) decreased the antiviral activity ofthe parent compound la. The 5'-amino …
Number of citations: 46 pubs.acs.org

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